Methyl 2-hydroxy-3-phenylpropanoate
Overview
Description
Methyl 2-hydroxy-3-phenylpropanoate is a compound of interest in various chemical and pharmaceutical research areas due to its structural features and potential applications. Its synthesis, structure, and properties have been explored to understand and utilize its chemical behavior in different reactions and applications.
Synthesis Analysis
The synthesis of methyl 2-hydroxy-3-phenylpropanoate and related compounds involves several chemical reactions, including the Reformatsky reaction, which has been used to generate diastereomeric β-hydroxy esters from 2-phenylpropanal and methyl α-bromopropionate (Matsumoto & Fukui, 1972). Another method involves the catalysis by epoxy ethane, indicating the feasibility of producing related compounds under specific conditions (Yin & Zhao, 2008).
Molecular Structure Analysis
The crystal structure of related compounds, such as methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, reveals specific conformational arrangements, showcasing the spatial arrangement of phenyl groups and hydroxy groups, which influence the compound's reactivity and interactions (Kolev et al., 1995).
Chemical Reactions and Properties
Palladium-catalyzed reactions involving 2-hydroxy-2-methylpropiophenone with aryl bromides present a unique multiple arylation process through successive C-C and C-H bond cleavages, illustrating the compound's capacity for complex transformations (Wakui et al., 2004). Additionally, ion-exchanged Y zeolites have catalyzed rearrangements of 2-bromopropiophenone ethylene acetal to 2-hydroxyethyl 2-phenylpropanoate, highlighting the influence of catalysts on the compound's behavior (Baldoví et al., 1992).
Scientific Research Applications
Application in Organic Chemistry
“Methyl 2-hydroxy-3-phenylpropanoate” is a compound used in organic chemistry .
Synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method
One specific application of “Methyl 2-hydroxy-3-phenylpropanoate” is in the synthesis of Erythro (±) Isomer by reduction and Threo (±) Isomer by inversion method .
Method of Application
The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
Results or Outcomes
The salient features of this method include cost effectiveness, excellent yields and scope for large-scale synthesis, which makes the method an attractive addition to the applicable methodologies .
Application in Anticancer Drug Synthesis
“Methyl 2-hydroxy-3-phenylpropanoate” can be used as an intermediate in the preparation of the potent anticancer drug Paclitaxel .
Method of Application
The specific method of application is not mentioned in the source, but it’s likely that “Methyl 2-hydroxy-3-phenylpropanoate” is used in a series of chemical reactions to synthesize Paclitaxel .
Results or Outcomes
The outcome of this application is the production of Paclitaxel, a potent anticancer drug .
Application in Synthesis of Other Compounds
“Methyl 2-hydroxy-3-phenylpropanoate” can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Method of Application
The specific method of application would depend on the target compound. Typically, “Methyl 2-hydroxy-3-phenylpropanoate” would undergo a series of chemical reactions, including but not limited to condensation, reduction, oxidation, or substitution reactions .
Results or Outcomes
The outcome of this application is the production of a variety of complex organic compounds, which can be used in various fields such as pharmaceuticals, materials science, and chemical research .
Application in Material Science
“Methyl 2-hydroxy-3-phenylpropanoate” can also be used in material science for the synthesis of new materials .
Method of Application
The specific method of application is not mentioned in the source, but it’s likely that “Methyl 2-hydroxy-3-phenylpropanoate” is used in a series of chemical reactions to synthesize new materials .
Results or Outcomes
The outcome of this application is the production of new materials, which can have various applications in industries such as electronics, energy, and healthcare .
Safety And Hazards
“Methyl 2-hydroxy-3-phenylpropanoate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
Future Directions
properties
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-phenylpropanoate | |
CAS RN |
13674-16-3 | |
Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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